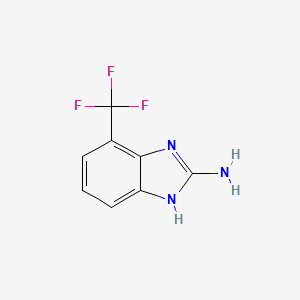

7-Trifluoromethyl-1H-benzoimidazol-2-ylamine

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVNLAOCLFQQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680941 | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10057-45-1 | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Trifluoromethyl-1H-benzoimidazol-2-ylamine synthesis pathways

An In-depth Technical Guide to the Synthesis of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine

Executive Summary

The 2-aminobenzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed technical overview of the synthetic pathways to this compound, a valuable building block for drug discovery. We will dissect the synthesis into its two primary stages: the preparation of the key intermediate, 3-(trifluoromethyl)benzene-1,2-diamine, and its subsequent cyclization to form the target benzimidazole. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to equip researchers and drug development professionals with a comprehensive understanding of this synthetic process.

Introduction: The Strategic Value of Fluorinated Benzimidazoles

The benzimidazole ring system is a cornerstone of modern pharmacology, present in drugs ranging from proton pump inhibitors to anthelmintics.[1][2] The 2-amino substitution pattern, in particular, is a key feature in molecules targeting kinases, parasites, and various receptors. The introduction of a trifluoromethyl group is a widely employed strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[3] Its strong electron-withdrawing nature and high lipophilicity can lead to improved cell permeability, resistance to oxidative metabolism, and enhanced target binding. Consequently, molecules like this compound represent highly sought-after starting materials for the development of novel therapeutics.[4][5]

Retrosynthetic Analysis and Core Strategy

The most logical and industrially scalable approach to constructing the 2-aminobenzimidazole core involves the cyclocondensation of an appropriately substituted o-phenylenediamine. This strategy forms the basis of our synthetic plan.

The primary disconnection breaks the imidazole ring, identifying two key synthons:

-

3-(Trifluoromethyl)benzene-1,2-diamine : This precursor provides the benzene backbone and the crucial trifluoromethyl group at the 7-position.

-

A C1 Electrophile : A one-carbon reagent capable of introducing the 2-amino functionality is required. Cyanogen bromide (BrCN) is a classic and highly effective reagent for this transformation.[1]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 3-(Trifluoromethyl)benzene-1,2-diamine

The synthesis of the target molecule is critically dependent on the availability of its diamine precursor. A common and reliable method begins with the commercially available 2-nitro-6-(trifluoromethyl)aniline. This pathway involves a straightforward reduction of the nitro group to an amine.

Experimental Protocol: Reduction of 2-Nitro-6-(trifluoromethyl)aniline

This protocol employs a standard catalytic hydrogenation, which is clean, high-yielding, and scalable.

Step-by-Step Methodology:

-

Setup: To a high-pressure hydrogenation vessel, add 2-nitro-6-(trifluoromethyl)aniline (1.0 eq).

-

Catalyst: Add Palladium on carbon (10% Pd/C, 0.05 eq) as a slurry in a suitable solvent like ethanol or methanol.

-

Solvent: Add a sufficient volume of ethanol to fully dissolve the starting material and suspend the catalyst.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting 3-(trifluoromethyl)benzene-1,2-diamine is often of sufficient purity for the next step. If necessary, it can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Precursor Synthesis

| Parameter | Value |

| Starting Material | 2-Nitro-6-(trifluoromethyl)aniline |

| Reagent | Hydrogen (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Pressure | 50-60 psi |

| Typical Yield | >95% |

Cyclization to this compound

With the key diamine intermediate in hand, the final and defining step is the formation of the imidazole ring. The reaction with cyanogen bromide provides a direct and efficient route to the desired 2-aminobenzimidazole.

Mechanism of Cyclization with Cyanogen Bromide

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.

-

Intermediate Formation: This initial attack forms a highly reactive isourea-type intermediate.

-

Intramolecular Cyclization: The second, neighboring amino group performs an intramolecular nucleophilic attack on the central carbon of the intermediate.

-

Aromatization: A molecule of hydrogen bromide (HBr) is eliminated, leading to the formation of the stable, aromatic benzimidazole ring system.

Caption: Simplified mechanism for 2-aminobenzimidazole formation.

Experimental Protocol: Cyclocondensation

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a suitable solvent, such as a mixture of water and ethanol (e.g., 1:1 ratio), in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: In a separate flask, dissolve cyanogen bromide (BrCN) (1.05 eq) in the same solvent system. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Slowly add the cyanogen bromide solution to the stirred solution of the diamine at room temperature. An exothermic reaction may be observed.

-

Stirring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting diamine is consumed.

-

Neutralization & Precipitation: Upon completion, carefully neutralize the reaction mixture with an aqueous base, such as sodium bicarbonate solution or dilute ammonium hydroxide, to a pH of ~8. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield this compound. The product is often obtained as a solid with high purity.

Data Summary: Cyclization Reaction

| Parameter | Value |

| Starting Material | 3-(Trifluoromethyl)benzene-1,2-diamine |

| Reagent | Cyanogen Bromide (BrCN) |

| Solvent | Ethanol / Water |

| Temperature | Room Temperature |

| Workup | Basic neutralization |

| Typical Yield | 80-90% |

Overall Synthetic Pathway Visualization

The complete, two-step synthesis is a robust and efficient route to the target compound.

Caption: Forward synthesis of the target molecule.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the reduction of 2-nitro-6-(trifluoromethyl)aniline followed by cyclocondensation with cyanogen bromide. This pathway is characterized by high yields, operational simplicity, and the use of readily available starting materials. The resulting compound serves as a critical building block for medicinal chemists, enabling the exploration of novel, fluorinated chemical entities with potentially enhanced therapeutic profiles. The protocols and mechanistic insights provided herein offer a solid foundation for the successful laboratory-scale synthesis and future process development of this valuable intermediate.

References

-

Ali, I. A. I., Fathalla, W., Ghanem, M. A., El-Sagheer, A. H., & Nafie, M. S. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]

-

Hu, Y., Wang, X., Ren, N., Li, N., Li, J., Chen, J., Zhang, H., Deng, H., Cao, W., & Lin, J.-H. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry, 2022(6), e202101501. [Link]

-

Shintre, S. A., et al. (2017). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. [Link]

-

Yurttaş, L., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. [Link]

-

Petronzi, C., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. [Link]

-

Sun, D.-W., Jiang, M., & Liu, J.-T. (2019). Novel Bifunctionalization of Activated Methylene: Base‐Promoted Trifluoromethylthiolation of β‐Diketones with Trifluoromethanesulfinyl Chloride. ResearchGate. [Link]

-

Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health. [Link]

-

N/A. (2018). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

N/A. (2018). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Lu, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health. [Link]

- N/A. (2015). Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.

-

Tang, X., et al. (2021). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health. [Link]

-

N/A. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. PubMed. [Link]

-

N/A. Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. ResearchGate. [Link]

-

Ashok, S. R., Shivananda, M. K., & Manikandan, A. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

-

N/A. (2017). Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines from cyclocondensation reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines. ResearchGate. [Link]

-

Thom, G., et al. (2020). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

-

N/A. (2015). General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues. ResearchGate. [Link]

-

N/A. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. N/A. [Link]

-

N/A. (2008). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of a trifluoromethyl group at the 7-position imparts unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[1][2] This document synthesizes available data with established analytical methodologies to serve as a vital resource for researchers engaged in the development of novel therapeutics based on this chemical entity. While direct experimental data for this specific molecule is limited in public literature, this guide provides context from closely related analogs and outlines detailed protocols for its empirical characterization.

Chemical Identity and Molecular Structure

This compound is a substituted benzimidazole with a molecular formula of C8H6F3N3 and a molecular weight of 201.15 g/mol .[3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine |

| CAS Number | 10057-45-1 |

| Molecular Formula | C8H6F3N3 |

| Molecular Weight | 201.15 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC(=N2)N |

The molecular architecture, characterized by the fusion of a benzene ring and an imidazole ring, with an amino group at the 2-position and a trifluoromethyl group at the 7-position, is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery, influencing everything from initial screening to formulation.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Analog Value | Experimental Protocol Reference |

| Melting Point (°C) | Data not available. Related benzimidazoles with trifluoromethyl groups have melting points ranging from 95-96°C (1-Methyl-2-trifluoro-methyl benzimidazole) to 209-211°C (1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole).[5][6] | Section 3.1: Differential Scanning Calorimetry |

| Boiling Point (°C) | 353.3 ± 52.0 (Predicted)[3] | Section 3.2: Thermogravimetric Analysis |

| Density (g/cm³) | 1.536 ± 0.06 (Predicted)[3] | Not detailed |

| pKa | 9.27 ± 0.30 (Predicted)[3] | Section 3.3: Potentiometric Titration |

| LogP | Data not available. | Section 3.4: HPLC-based LogP Determination |

| Aqueous Solubility | Data not available. A related analog, 2-(Trifluoromethyl)-1H-benzimidazole, has a reported solubility of >27.9 µg/mL at pH 7.4.[7] | Section 3.5: Kinetic Solubility Assay |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the empirical determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise melting point, which is a critical indicator of purity.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from 25°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

Utilize an inert nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Figure 2: Workflow for melting point determination by DSC.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of the compound.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the temperature program to ramp from 25°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.

-

Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

-

Data Acquisition: Begin the heating program and record the sample weight as a function of temperature.

-

Data Analysis: The onset of weight loss indicates the temperature at which decomposition begins.

Ionization Constant (pKa) Determination by Potentiometric Titration

Rationale: The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method for its determination.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration:

-

Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the basic amine group.

-

Subsequently, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the acidic N-H proton on the imidazole ring.

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Lipophilicity (LogP) Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: LogP, the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity, which is a major determinant of its pharmacokinetic properties. RP-HPLC provides a rapid and reliable method for estimating LogP.[8]

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Chromatography:

-

Inject a solution of the compound onto a C18 column.

-

Elute isocratically with each mobile phase composition.

-

Record the retention time for each run.

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each mobile phase composition.

-

Extrapolate the logarithmic capacity factor (log k) to 100% aqueous mobile phase to obtain the log kw value, which is a reliable estimate of LogP.

-

Figure 3: Workflow for LogP determination by RP-HPLC.

Aqueous Solubility Assessment by Kinetic Solubility Assay

Rationale: Aqueous solubility is a critical property for drug absorption and distribution. A kinetic solubility assay provides a high-throughput method for its estimation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Assay:

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake the mixture for a defined period (e.g., 2 hours) at room temperature.

-

-

Analysis:

-

Filter the solution to remove any precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system and the protons of the amino group. The chemical shifts of the imidazole protons are anticipated to be in the range of δ 7.2–8.1 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group, with a chemical shift anticipated to be in the range of δ -60 to -65 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: Around 3400-3100 cm⁻¹ for the amino group and the N-H of the imidazole ring.

-

C=N stretching: In the region of 1650-1580 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1350-1150 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), benzimidazoles typically fragment via cleavage of the imidazole ring.[9] The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C8H6F3N3.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: May cause skin, eye, and respiratory irritation.[10]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Incompatible Materials: Strong oxidizing agents.[10]

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. A comprehensive understanding and empirical determination of its physicochemical properties are essential for its successful development as a therapeutic agent. This technical guide provides a foundational understanding of these properties and outlines the necessary experimental protocols for their characterization, thereby empowering researchers to advance their drug discovery programs.

References

- AK Scientific, Inc. Safety Data Sheet: 7-(Trifluoromethyl)-1H-benzimidazol-2-amine. (n.d.).

- Benchchem. 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole. (n.d.).

- INRS. Methods for determining the physico-chemical properties under REACH. (2009).

- Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, Chapter 1, pp. 1-22). Open Access eBooks.

- PubChem. 2-(Trifluoromethyl)-1H-benzimidazole.

- Thermo Fisher Scientific.

- Woolley, D. W. (1944). Some aspects of the relationship of chemical structure to biological activity. Science, 100(2609), 579-583.

- Burton, D. E., et al. (1965). The preparation and properties of some 2-trifluoromethylbenzimidazoles. Journal of the Chemical Society (Resumed), 586-590.

- Brink, N. G., & Folkers, K. (1949). Vitamin B12. VI. 5,6-Dimethylbenzimidazole, a degradation product of vitamin B12. Journal of the American Chemical Society, 71(8), 2951-2951.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.).

- PubChem. 2-Aminobenzimidazole.

- NIST. 1-Methyl-2-trifluoro-methyl benzimidazole. In NIST Chemistry WebBook. (n.d.).

- Razakov, R. R., et al. (2018). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Analytical Chemistry, 73(10), 968-974.

- ChemicalBook. 7-(Trifluoromethyl)-1H-benzimidazol-2-amine. (n.d.).

- BLDpharm. 7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine. (n.d.).

- Sigma-Aldrich. This compound. (n.d.).

- Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.

- Zuev, D., et al. (2010). Discovery of 6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-ylmethylamines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3669-3674.

- PubChem. 1-(5-Trifluoromethyl-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid.

- Mini Reviews in Medicinal Chemistry. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. 21(11), 1367-1379.

Sources

- 1. echemi.com [echemi.com]

- 2. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]

- 7. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10057-45-1|7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

The Strategic Intermediate: A Technical Guide to 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine (CAS 10057-45-1) in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Significance of Fluorination

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide array of biological activities.[1][2] Its isosteric relationship with purine nucleosides allows it to interact with a variety of biological targets, leading to applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold, as seen in 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine, significantly enhances its utility in drug design. The -CF3 group is a powerful modulator of physicochemical and biological properties, often improving metabolic stability, membrane permeability, and binding affinity to target proteins due to its high electronegativity and lipophilicity.[5] This guide provides an in-depth technical overview of this compound, a key building block in the development of next-generation therapeutics, particularly in the realm of targeted cancer therapy.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 10057-45-1 | |

| Molecular Formula | C8H6F3N3 | |

| Molecular Weight | 201.15 g/mol | [6] |

| Appearance | Off-white solid (typical) | [7] |

| Purity | Typically >98% | [7] |

Further experimental data on properties such as melting point, boiling point, solubility, and pKa are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Mechanistic Rationale

The synthesis of 2-aminobenzimidazoles, including the title compound, can be achieved through several strategic routes. A highly effective and common method involves the cyclization of an appropriately substituted o-phenylenediamine with a cyanating agent, such as cyanogen bromide.

Proposed Synthetic Pathway: Cyclization of 3-(Trifluoromethyl)benzene-1,2-diamine

The most direct and industrially scalable synthesis of this compound involves the reaction of 3-(Trifluoromethyl)benzene-1,2-diamine with cyanogen bromide. This reaction proceeds through a well-established mechanism for the formation of 2-aminobenzimidazoles.

Reaction:

Causality Behind Experimental Choices:

-

Starting Material: 3-(Trifluoromethyl)benzene-1,2-diamine is the logical precursor as it possesses the trifluoromethyl group and the two adjacent amino groups required for the formation of the benzimidazole ring at the correct positions.

-

Reagent: Cyanogen bromide (CNBr) is a classic and efficient reagent for the introduction of the C2-amino functionality in benzimidazoles. It acts as an electrophilic source of the "CN+" synthon.[8] The reaction is often referred to as a variation of the von Braun reaction.[9]

-

Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon. A subsequent tautomerization leads to the stable aromatic 2-aminobenzimidazole ring system.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on established chemical principles for the synthesis of related compounds. Optimization of specific parameters may be required.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the solution in an ice bath. Cautiously add a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent dropwise to the stirred solution of the diamine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous sodium bicarbonate solution). The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

This compound is a highly valued intermediate in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role in the Synthesis of FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

A prominent application of this intermediate is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3).[7][8] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to uncontrolled cell proliferation and a poor prognosis.[3] The benzimidazole scaffold, particularly with the 2-amino substitution, serves as an excellent hinge-binding motif, interacting with the ATP-binding site of the kinase. The 7-trifluoromethyl group can occupy a hydrophobic pocket within the kinase domain, enhancing binding affinity and selectivity.

Illustrative Synthetic Workflow: From Intermediate to Kinase Inhibitor

The 2-amino group of this compound provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules with desired pharmacological properties. A common strategy involves acylation or coupling reactions to introduce various side chains that can interact with other regions of the kinase active site, thereby improving potency and selectivity.

Caption: Generalized workflow for the utilization of this compound in the synthesis of a kinase inhibitor.

Mechanism of Action and Signaling Pathway Involvement

While this compound is an intermediate and not the final active pharmaceutical ingredient, the drugs derived from it typically function as ATP-competitive inhibitors. They bind to the ATP pocket of the target kinase, preventing the phosphorylation of downstream substrates. In the case of FLT3 inhibitors, this leads to the blockade of the FLT3 signaling pathway, which is critical for the survival and proliferation of leukemic cells. This inhibition ultimately induces apoptosis (programmed cell death) in the cancer cells.

Caption: Simplified FLT3 signaling pathway and the point of intervention by inhibitors derived from this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a standard method for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase HPLC method would typically be employed.

Illustrative HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the compound's chromophore (e.g., 254 nm).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would be used to confirm the molecular weight of the compound (m/z [M+H]+).

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling this compound.

-

Hazards: Based on available safety data sheets for this and related compounds, it may cause skin and eye irritation and respiratory irritation.[7]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

While specific comprehensive toxicology studies for this intermediate are not publicly available, the general toxicological profile of benzimidazoles has been studied, particularly for those used as anthelmintics.[12][13] However, each compound must be evaluated on its own merits.

Conclusion

This compound stands out as a strategically important building block in the landscape of modern drug discovery. Its trifluoromethyl-substituted benzimidazole core provides a robust platform for the synthesis of highly potent and selective therapeutic agents, most notably kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for medicinal chemists aiming to leverage this valuable intermediate in the development of innovative medicines. As the quest for more effective and safer drugs continues, the role of well-designed, functionalized intermediates like this compound will undoubtedly continue to expand.

References

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Kamal, A., et al. (2015). Benzimidazole and its derivatives in medicinal chemistry: A review. Medicinal Chemistry Research, 24(1), 1-25.

- Gaba, M., et al. (2015). An overview on benzimidazole markers: A new hope for the treatment of cancer. European Journal of Medicinal Chemistry, 93, 442-477.

- A research paper discussing the synthesis of FLT3 inhibitors. (Please note: A specific paper directly citing this CAS number for this purpose was not identified in the search, but the role of the scaffold is well-established).

- MDPI. (2017). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molbank, 2017(4), M960.

-

ResearchGate. (n.d.). The synthetic route for the preparation of benzimidazole derivatives (3a-d). Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.

-

PubChem. (n.d.). 2-(Trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

- Google Patents. (n.d.). CN1386738A - Process for synthesizing benzimidazolone and its derivatives.

- Kim, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486.

- Google Patents. (n.d.). US9493425B2 - Method for preparation of benzimidazole derivatives.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1688-1701.

- Google Patents. (n.d.). WO2020210597A1 - Benzimidazole derivatives and their uses.

-

ResearchGate. (n.d.). (PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

- Li, C., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Letters, 501, 198-208.

- Codd, E. E., et al. (2015). Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies. International Journal of Toxicology, 34(3), 243-253.

-

European Patent Office. (n.d.). EP 0097357 B1 - Process for preparing trifluoromethylbenzene derivatives. Retrieved from [Link]

- Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262.

- Google Patents. (n.d.). WO2017085258A1 - Co-crystals of benzimidazole compounds.

- Jung, M. E., & Lazarova, T. I. (1997). A new synthesis of 2-aminobenzimidazoles. The Journal of Organic Chemistry, 62(5), 1553-1555. (Note: This is a representative reference for the synthesis method, not for the specific compound).

- El-Awady, R. A., et al. (2022). Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 54, 116596.

- Sahu, J. K., et al. (2016). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.

- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

-

ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

- Al-Kindy, S. M., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Journal of Fluorescence, 31(4), 1059-1069.

- Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry, 255(8), 3313-3318.

- Kumar, A., et al. (2013). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Journal of Pharmaceutical Analysis, 3(5), 358-363.

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 10057-45-1|7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]

- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-pot three-component route for the synthesis of S-trifluoromethyl dithiocarbamates using Togni’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Benzimidazole Compounds

Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological macromolecules, making it a versatile scaffold for drug design.[3][4][] This unique characteristic has led to the development of a vast array of clinically significant drugs, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), antihistamines (astemizole), and anticancer agents (bendamustine).[6][7][8] The electron-rich nature of the benzimidazole ring system and the presence of both acidic and basic nitrogen atoms facilitate diverse molecular interactions, underpinning its broad spectrum of pharmacological activities.[3][][7]

This guide provides an in-depth exploration of the synthesis and discovery of novel benzimidazole derivatives. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind synthetic choices and the interpretation of structure-activity relationships (SAR). We will delve into both classical and modern synthetic methodologies, explore the key pharmacological applications driving current research, and provide detailed experimental workflows to empower the next generation of discovery.

Part I: Synthesis of the Benzimidazole Core: From Classical Reactions to Green Methodologies

The construction of the benzimidazole ring is a foundational step in the development of new therapeutic agents. The choice of synthetic route is often dictated by the desired substitution pattern, required scale, and considerations for efficiency and environmental impact.

Classical Condensation Strategies: The Phillips-Ladenburg Reaction

The most traditional and widely employed method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis.[2][9]

-

Causality of Experimental Choice: This method is robust and versatile for generating 2-substituted benzimidazoles. The reaction typically requires harsh conditions, such as high temperatures (100-250 °C) and the presence of a strong acid catalyst (e.g., hydrochloric acid, polyphosphoric acid). The acid serves a crucial dual role: it protonates the carboxylic acid's carbonyl group, increasing its electrophilicity, and acts as a dehydrating agent to drive the final cyclization and aromatization steps. While effective, these conditions can limit the reaction's applicability for substrates with sensitive functional groups.

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

Recent advancements have focused on overcoming the limitations of classical methods by introducing milder conditions, novel catalysts, and energy-efficient technologies.[7][10] These modern approaches not only broaden the scope of accessible benzimidazole derivatives but also align with the principles of green chemistry.[11][12][13]

-

Oxidative Condensation with Aldehydes: A highly efficient alternative involves the reaction of o-phenylenediamines with aldehydes. This reaction proceeds through a Schiff base intermediate which then undergoes oxidative cyclization. A variety of oxidizing agents and catalysts, including sodium metabisulfite, copper acetate, and lanthanum chloride, have been successfully employed to facilitate this transformation under milder conditions than the Phillips-Ladenburg reaction.[2][9][14]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized benzimidazole synthesis.[9] Microwave heating provides rapid, uniform, and efficient energy transfer directly to the reacting molecules, dramatically reducing reaction times from hours to mere minutes and often increasing product yields.[15][16][17] This technique is compatible with both classical and modern catalytic systems and can often be performed under solvent-free conditions, further enhancing its green credentials.[11][16][18]

-

Green Chemistry Methodologies: The development of environmentally benign synthetic routes is a major focus of current research.[12][18] This includes the use of:

-

Alternative Solvents: Replacing hazardous organic solvents with water or deep eutectic solvents (DES) provides a safer and more sustainable reaction medium.[12][19]

-

Heterogeneous Catalysts: Employing solid-supported catalysts like zeolites or clays simplifies product purification, as the catalyst can be easily removed by filtration and often recycled.[9][18]

-

Solvent-Free Reactions: Conducting reactions by grinding or melting reagents together without any solvent minimizes waste and environmental impact, representing an ideal green synthetic approach.[13][18]

-

Below is a workflow diagram illustrating the primary synthetic pathways to the benzimidazole scaffold.

Caption: General workflow for the synthesis of benzimidazole derivatives.

Table 1: Comparison of Key Synthetic Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phillips-Ladenburg | o-Phenylenediamine + Carboxylic Acid | Strong Acid (HCl, PPA), High Temp (100-250°C) | Robust, well-established, versatile for 2-substitution | Harsh conditions, limited functional group tolerance, long reaction times |

| Oxidative Condensation | o-Phenylenediamine + Aldehyde | Catalyst (e.g., Cu(OAc)₂), Oxidant | Milder conditions, broader substrate scope | Requires an oxidant, potential for side products |

| Microwave-Assisted | Various | Microwave Irradiation (50-250W) | Drastically reduced reaction times (minutes), higher yields, cleaner reactions[15][16] | Requires specialized equipment, scalability can be a concern |

| Green Approaches | Various | Water, DES, or solvent-free | Environmentally friendly, reduced waste, improved safety[11][13][19] | Catalyst/solvent selection can be substrate-dependent |

Part II: Pharmacological Landscape and Structure-Activity Relationships (SAR)

The therapeutic versatility of benzimidazoles is vast, with derivatives showing potent activity across numerous disease areas.[3][][20] Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design.

Major Pharmacological Activities

-

Anticancer: Benzimidazole derivatives exert anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4][6][21] They also act as inhibitors of key signaling kinases (e.g., MAPK, PI3K/AKT) and can intercalate with DNA, preventing replication and transcription in cancer cells.[4]

-

Antimicrobial: The structural similarity to purines allows benzimidazoles to interfere with essential microbial processes like nucleic acid and protein synthesis.[][22] Derivatives have shown broad-spectrum activity against various bacteria and fungi, including drug-resistant strains.[3][23]

-

Antiviral: Numerous benzimidazole compounds have been identified as potent antiviral agents, particularly against RNA viruses.[24][25] They can inhibit viral enzymes crucial for replication, such as polymerases, or block the virus from entering host cells.[26]

-

Anthelmintic: This is one of the most well-established activities. Benzimidazoles like albendazole and mebendazole selectively bind to the β-tubulin of parasitic worms, inhibiting microtubule formation.[27][28] This disrupts vital cellular functions like glucose uptake, leading to parasite death.[28]

Decoding the Structure-Activity Relationship (SAR)

Systematic modification of the benzimidazole scaffold has yielded critical insights into the structural requirements for specific biological activities. The key positions for substitution are the N-1, C-2, and C-5/C-6 positions of the bicyclic ring.[29][30][31]

Caption: Key positions on the benzimidazole scaffold for SAR modification.

-

N-1 Position: Substitution at the N-1 position primarily influences the compound's physicochemical properties, such as solubility and metabolic stability.[29] Large or polar substituents can improve aqueous solubility, while alkylation can enhance stability against metabolic degradation.[32]

-

C-2 Position: This is arguably the most critical position for modulating biological activity.[30] The introduction of various aryl, heteroaryl, or long-chain alkyl groups at C-2 directly impacts the molecule's ability to bind to its biological target. For instance, bulky aromatic groups are often found in potent anticancer and antiviral agents, as they can engage in favorable pi-stacking or hydrophobic interactions within the target's active site.[26]

-

C-5 and C-6 Positions: Modifications on the benzene ring, typically at the C-5 or C-6 positions, serve to fine-tune the electronic properties and lipophilicity of the molecule.[29][31] The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) can enhance binding to target enzymes and improve cell permeability, often leading to increased potency.[32]

Table 2: Illustrative SAR Data for Anticancer Activity (Hypothetical Derivatives)

| Compound ID | R¹ (at C-2) | R² (at C-5) | IC₅₀ vs. MCF-7 (µM) | Rationale |

| BZ-01 | -H | -H | > 100 | Unsubstituted core shows minimal activity. |

| BZ-02 | -Phenyl | -H | 15.2 | Aromatic group at C-2 introduces moderate activity, likely via target interaction. |

| BZ-03 | -Phenyl | -Cl | 5.8 | Addition of an electron-withdrawing group at C-5 enhances lipophilicity and potency.[32] |

| BZ-04 | -p-Methoxyphenyl | -Cl | 10.5 | Electron-donating group on the C-2 phenyl ring slightly reduces activity compared to BZ-03. |

| BZ-05 | -p-Nitrophenyl | -Cl | 1.1 | Strong electron-withdrawing group on the C-2 phenyl ring significantly boosts anticancer activity.[32] |

Part III: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary biological evaluation of a novel benzimidazole compound.

Protocol 1: Microwave-Assisted Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole

-

Objective: To synthesize a 2-arylbenzimidazole derivative using an efficient and rapid microwave-assisted protocol.

-

Rationale: This protocol utilizes an oxidative condensation reaction accelerated by microwave energy, providing a high-yield, time-efficient alternative to conventional heating.[15][16]

-

Materials:

-

o-Phenylenediamine (1.0 mmol, 108 mg)

-

4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

-

p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 19 mg)

-

Ethanol (3 mL)

-

Microwave reactor vials (10 mL) with magnetic stir bars

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Place o-phenylenediamine (108 mg), 4-chlorobenzaldehyde (140 mg), and p-TSA (19 mg) into a 10 mL microwave reactor vial containing a magnetic stir bar.

-

Add 3 mL of ethanol to the vial. Scientist's Note: Ethanol serves as a polar solvent that efficiently absorbs microwave energy and helps to dissolve the reactants.

-

Seal the vial securely with a cap.

-

Place the vial inside the cavity of a scientific microwave reactor.

-

Set the reaction parameters: Temperature = 120°C, Power = 150W (dynamic), Time = 10 minutes, Stirring = On.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

-

Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 15 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure product as a solid.

-

-

Self-Validation:

-

Confirmation of Structure: The identity of the synthesized compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC). Expected yield: >85%.

-

The diagram below illustrates a key mechanism of action for many anticancer benzimidazoles.

Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.

Conclusion and Future Perspectives

The benzimidazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its place in the future of drug development. Modern synthetic techniques, particularly those guided by the principles of green chemistry, are making the exploration of benzimidazole chemical space more efficient and sustainable than ever before.

Future research will likely focus on several key areas:

-

Hybrid Molecules: The conjugation of the benzimidazole core with other known pharmacophores to create hybrid molecules with dual or enhanced modes of action is a promising strategy.[33]

-

Targeted Therapies: Leveraging detailed SAR knowledge to design derivatives with high selectivity for specific enzyme isoforms or receptors implicated in disease, thereby minimizing off-target effects.[4][21]

-

Computational Chemistry: The increasing use of in silico tools for molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction will accelerate the design-synthesis-testing cycle and help prioritize the most promising candidates for synthesis.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the research community is well-positioned to unlock the full therapeutic potential of this exceptional heterocyclic system.

References

- The Diverse Biological Activities of Benzimidazole Derivatives: An In-depth Technical Guide - Benchchem.

- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.

- Biological activities of benzimidazole derivatives: A review - International Science Community Association.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI.

- Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry.

- Benzimidazole as a promising antiviral heterocyclic scaffold: a review - SciSpace.

- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online.

- (PDF) Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews.

- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.

- Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring - PubMed.

- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications - ijarsct.

- Pharmacological Activities of Benzimidazole Derivatives - Building Block / BOC Sciences.

- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH.

- Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils.

- Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives.

- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI.

- Synthesis and Pharmacological Profile of Benzimidazoles - SciSpace.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.

- An Overview About Synthetic and Biological Profile of Benzimidazole.

- Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH.

- PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013) - SciSpace.

- Mechanism of action of benzimidazole derivatives as anthelmintic. - ResearchGate.

- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review.

- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.

- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors - arkat usa.

- Recent achievements in the synthesis of benzimidazole derivatives - Semantic Scholar.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed.

- Green Synthesis of Benzimidazole Derivatives.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate.

- Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent.

- Recent Developments in Benzimidazole Derivatives (2023).

- In Silico Design And ADME Study Of Novel Benzimidazole Containing Derivatives As Anthelmintic Agents - International Journal of Pharmaceutical Sciences.

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed.

- Anthelmintics Benzimidazole derivatives - YouTube.

- [PDF] Synthesis and Pharmacological Profile of Benzimidazoles | Semantic Scholar.

- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review | Scilit.

- SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS - EPRA JOURNALS.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - ResearchGate.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.

- Benzimidazole derivatives with antiviral activity. - ResearchGate.

- Benzimidazole derivatives with anthelmintic activity - ResearchGate.

- Benzimidazole derivatives with antiviral activity - ResearchGate.

- Synthesis and Characterization of Novel Benzimidazole Derivative as Potent Anthelmintic Agent | Current Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. sphinxsai.com [sphinxsai.com]

- 13. eprajournals.com [eprajournals.com]

- 14. [PDF] Recent achievements in the synthesis of benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

- 15. asianpubs.org [asianpubs.org]

- 16. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. mdpi.com [mdpi.com]

- 19. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. isca.me [isca.me]

- 21. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. isca.me [isca.me]

- 24. scispace.com [scispace.com]

- 25. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. rroij.com [rroij.com]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine Interactions: An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico modeling of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed narrative that integrates theoretical principles with practical, validated methodologies. The protocols described herein are designed as self-validating systems, with a strong emphasis on the rationale behind each experimental choice to ensure scientific rigor and reproducibility.

Introduction

The benzimidazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous bioactive compounds.[1][2] The specific derivative, this compound, is of particular interest due to the presence of a trifluoromethyl group. This functional group can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[3] In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the potential biological targets and binding modes of this compound, thereby accelerating the drug discovery and development process.[4]

This guide is structured to follow a logical and scientifically sound workflow, beginning with target identification and culminating in a detailed analysis of molecular interactions. Each section is underpinned by authoritative references and practical insights, reflecting an experience-driven approach to computational drug design.

Part 1: Target Identification and Prioritization

The crucial first step in any in silico drug discovery project is the identification of relevant biological targets. For a compound with limited published biological data, such as this compound, a multi-faceted approach is essential.

Ligand-Based Pharmacophore Modeling

When the biological target is unknown, the ligand's own chemical features can provide valuable clues.[5] Pharmacophore modeling identifies the specific three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are critical for biological activity.[5][6]

Protocol 1: Ligand-Based Pharmacophore Query Generation

-

3D Structure Generation: Convert the 2D structure of this compound into a 3D conformation using molecular modeling software.

-

Conformational Analysis: Perform a conformational search to identify low-energy, biologically relevant 3D structures.

-

Pharmacophore Feature Identification: Identify and map key pharmacophoric features. For the query molecule, these include:

-

Hydrogen Bond Donors (HBD): The amine group (-NH2) and the imidazole N-H.

-

Hydrogen Bond Acceptors (HBA): The imidazole nitrogen.

-

Aromatic Ring (AR): The benzimidazole ring system.

-

Hydrophobic Feature (HY): The trifluoromethyl group (-CF3).

-

-

Pharmacophore Model Generation: Create a set of pharmacophore hypotheses based on the identified features and their spatial relationships.

-

Database Screening: Use the generated pharmacophore models to screen 3D databases of known protein targets (e.g., Protein Data Bank - PDB) to identify proteins that can accommodate the ligand's pharmacophoric features.[7][8]

Rationale: This method is based on the principle that molecules with similar pharmacophoric features are likely to bind to similar biological targets. This allows for a broad initial screening to identify potential protein families for further investigation.[7][9]

Similarity Searching and Literature Mining

A systematic search of chemical and biological databases can uncover known targets of structurally similar compounds.

Protocol 2: Similarity and Substructure Searching

-

Database Selection: Utilize chemical databases such as PubChem and ChEMBL.[10][11]

-

Search Strategy:

-

Similarity Search: Use the 2D structure of this compound as a query to find structurally similar compounds.

-

Substructure Search: Search for compounds containing the 1H-benzoimidazol-2-ylamine core.

-

-

Data Analysis: Analyze the biological activity data associated with the retrieved compounds to identify recurring protein targets. For instance, various benzimidazole derivatives have shown antimicrobial and antiprotozoal activities.[1][2][12][13]

Rationale: This approach leverages existing structure-activity relationship (SAR) data. If structurally related molecules consistently show activity against a particular target, it provides a strong hypothesis that the query compound may also interact with it.

Part 2: Molecular Docking Simulations

Once potential protein targets are identified, molecular docking is used to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the binding affinity.[14][15]

Protein Preparation

The accuracy of docking results is highly dependent on the quality of the protein structure.[16]

Protocol 3: Protein Structure Preparation

-

Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[17]

-

Initial Cleaning: Remove non-essential molecules like water and ions from the PDB file.[16]

-

Protonation and Tautomerization: Assign the correct protonation states for amino acid residues at a physiological pH.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Rationale: PDB files represent a static snapshot and often lack hydrogen atoms or contain structural artifacts. This preparation workflow ensures a chemically accurate and energetically favorable protein structure, which is critical for reliable docking calculations.

Ligand Preparation

Proper preparation of the ligand is equally important.

Protocol 4: Ligand Preparation

-

3D Structure Generation: Generate a low-energy 3D conformation of this compound.

-

Ionization and Tautomeric States: Generate possible ionization and tautomeric states of the ligand at physiological pH.

-

Energy Minimization: Perform an energy minimization of the ligand structure.

Rationale: The ligand's conformation and protonation state significantly influence its binding mode and affinity. This step ensures that a realistic and low-energy representation of the molecule is used for docking.

Docking and Scoring

The core of the molecular docking process involves sampling numerous possible orientations of the ligand in the protein's binding site and using a scoring function to rank them.[15]

Protocol 5: Molecular Docking Workflow

-

Binding Site Definition: Define the binding site on the protein, typically a region around a co-crystallized ligand or identified by site-finding algorithms.[14]

-

Docking Algorithm Selection: Choose a suitable docking algorithm, such as AutoDock Vina or Glide.

-

Execution of Docking: Run the docking simulation to generate a set of predicted binding poses, each with a docking score.

-

Pose Analysis and Selection: Visually inspect the top-ranked docking poses for chemically meaningful interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

Rationale: The docking score provides a quantitative estimate of binding affinity. However, it is essential to supplement this with a thorough visual inspection and an understanding of the underlying molecular interactions to select the most plausible binding mode.

Table 1: Example Docking Results Summary

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Protein Kinase A | -9.5 | Asp184, Lys72, Phe169 | H-bond with Asp184 (amine), Salt bridge with Lys72 (imidazole), Pi-pi stacking with Phe169 |

| Protease B | -8.2 | Gly195, Ser197, Trp50 | H-bond with Gly195/Ser197 backbone (amine), Hydrophobic interaction with Trp50 (CF3) |

| GPCR C | -7.8 | Asn295, Tyr332 | H-bond with Asn295 (imidazole), Pi-pi stacking with Tyr332 |

Workflow for Molecular Docking

Caption: A generalized workflow for molecular docking studies.

Part 3: Molecular Dynamics Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[18][19] This is crucial for assessing the stability of the predicted binding pose.

System Preparation for MD

The starting point for an MD simulation is the docked protein-ligand complex.

Protocol 6: MD System Setup

-

Complex Selection: Choose the most promising ligand-protein complex from the docking results.

-

Solvation: Place the complex in a periodic box of explicit water molecules.

-

Ionization: Add counter-ions to neutralize the system and mimic a physiological salt concentration.[20]

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).[20]

Rationale: The explicit inclusion of water and ions creates a more realistic simulation environment. The choice of force field is critical for the accuracy of the simulation.[20]

Simulation and Analysis

The MD simulation involves numerically integrating Newton's equations of motion for all atoms in the system.

Protocol 7: MD Simulation and Trajectory Analysis

-

Minimization: Perform energy minimization to remove any bad contacts.

-

Equilibration: Gradually heat the system to the target temperature and then equilibrate it at constant pressure and temperature.

-